molecular formula C5H6FN3O B592671 5-Fluoro-2-methoxypyrimidin-4-amine CAS No. 1993-63-1

5-Fluoro-2-methoxypyrimidin-4-amine

Cat. No. B592671
CAS RN: 1993-63-1
M. Wt: 143.121
InChI Key: BYALTIIVASWNSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-methoxypyrimidin-4-amine is a chemical compound with the CAS Number: 1993-63-1. It has a molecular weight of 143.12 and its linear formula is C5H6FN3O .


Molecular Structure Analysis

The InChI code for 5-Fluoro-2-methoxypyrimidin-4-amine is 1S/C5H6FN3O/c1-10-5-8-2-3 (6)4 (7)9-5/h2H,1H3, (H2,7,8,9) .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Fluoro-2-methoxypyrimidin-4-amine are not available, it’s important to note that many synthetic transformations involve the alteration of oxidation states .


Physical And Chemical Properties Analysis

5-Fluoro-2-methoxypyrimidin-4-amine is a solid at room temperature. It should be stored in a dark place, in an inert atmosphere . Its physical form is described as a crystal - powder, and its color ranges from white to very pale yellow .

Scientific Research Applications

Chemical Properties

“5-Fluoro-2-methoxypyrimidin-4-amine” is a solid compound with a molecular weight of 143.12 . It is also known by its IUPAC name, 5-fluoro-2-methoxypyrimidin-4-amine .

Pharmacological Applications

The compound is a part of the diazine alkaloid scaffold, which is a central building block for a wide range of pharmacological applications . Diazines are reported to exhibit various activities such as antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Anticancer Applications

Pyrimidine derivatives, including “5-Fluoro-2-methoxypyrimidin-4-amine”, have been broadly applied in therapeutic disciplines due to their high degree of structural diversity . They have been used in the modulation of myeloid leukemia, with drugs like imatinib, Dasatinib, and nilotinib being pyrimidine-based and well-established treatments for leukemia .

Antimicrobial Applications

Pyrimidine derivatives have also been reported to exhibit antimicrobial properties . This makes “5-Fluoro-2-methoxypyrimidin-4-amine” a potential candidate for the development of new antimicrobial drugs.

Antifungal Applications

In addition to their antimicrobial properties, pyrimidine derivatives have also been reported to have antifungal properties . This suggests that “5-Fluoro-2-methoxypyrimidin-4-amine” could potentially be used in the development of antifungal medications.

Antiparasitic Applications

Pyrimidine derivatives have been reported to exhibit antiparasitic properties . This suggests that “5-Fluoro-2-methoxypyrimidin-4-amine” could potentially be used in the development of antiparasitic medications.

Diuretic Applications

Pyrimidine derivatives have been reported to exhibit diuretic properties . This suggests that “5-Fluoro-2-methoxypyrimidin-4-amine” could potentially be used in the development of diuretic medications.

Antitumor Applications

Pyrimidine derivatives have been reported to exhibit antitumor properties . This suggests that “5-Fluoro-2-methoxypyrimidin-4-amine” could potentially be used in the development of antitumor medications.

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Mechanism of Action

Target of Action

The primary targets of 5-Fluoro-2-methoxypyrimidin-4-amine are currently not well-defined in the literature. This compound is a pyrimidine derivative, and pyrimidines are known to play crucial roles in nucleic acids, acting as building blocks of DNA and RNA. Therefore, it’s possible that this compound could interact with enzymes involved in nucleic acid synthesis or metabolism .

Mode of Action

Given its structural similarity to other pyrimidine derivatives, it may be incorporated into dna or rna during synthesis, potentially leading to disruption of normal cellular processes .

Biochemical Pathways

As a pyrimidine derivative, it could potentially affect pathways related to nucleic acid synthesis and metabolism .

Pharmacokinetics

Its molecular weight (14312 g/mol) and physical properties (solid at room temperature) suggest that it could have reasonable bioavailability .

Result of Action

Given its potential interaction with nucleic acid synthesis or metabolism, it could potentially lead to disruption of normal cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 5-Fluoro-2-methoxypyrimidin-4-amine. Specific studies on these aspects are currently lacking .

properties

IUPAC Name

5-fluoro-2-methoxypyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3O/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYALTIIVASWNSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=N1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659957
Record name 5-Fluoro-2-methoxypyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1993-63-1
Record name 5-Fluoro-2-methoxypyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-5-fluoro-2-methoxypyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.